molecular formula C17H27Cl2NO B1395066 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220034-02-5

2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1395066
CAS No.: 1220034-02-5
M. Wt: 332.3 g/mol
InChI Key: BSAYEESFJHCWEQ-UHFFFAOYSA-N
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Description

Scope and Significance of 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine Hydrochloride in Contemporary Chemical Research

The compound this compound has gained considerable attention in contemporary chemical research as a representative member of the phenoxyethyl piperidine class of compounds. This particular derivative exhibits unique structural features that position it as a valuable research tool in multiple areas of chemical investigation, including receptor pharmacology, medicinal chemistry optimization, and synthetic methodology development.

Contemporary research has demonstrated that piperidine derivatives containing phenoxy substituents represent a privileged scaffold in drug discovery programs. The specific substitution pattern present in this compound, featuring a sec-butyl group at the 2-position and a chlorine atom at the 4-position of the phenoxy ring, creates a distinctive molecular architecture that influences both its physical properties and biological interactions. Recent studies have shown that similar structural motifs demonstrate significant binding affinity to various receptor systems, particularly dopamine receptors, where compounds with related phenoxy piperidine scaffolds have exhibited nanomolar binding affinities.

The hydrochloride salt form of this compound enhances its aqueous solubility and stability characteristics, making it particularly suitable for pharmacological applications and in vitro studies. This salt formation represents a common pharmaceutical strategy that improves the handling properties and bioavailability of basic nitrogen-containing compounds. The enhanced solubility profile allows for more precise concentration control in biological assays and facilitates consistent results across different experimental conditions.

The significance of this compound extends to its utility as a synthetic intermediate and building block for the development of more complex molecular architectures. The presence of multiple functional groups, including the piperidine nitrogen, ether linkage, and halogenated aromatic system, provides numerous opportunities for further chemical modification and structure-activity relationship exploration. Research groups have utilized similar scaffolds to develop libraries of related compounds for systematic biological evaluation and optimization studies.

Property Value Reference
Molecular Formula C₁₇H₂₇Cl₂NO
Molecular Weight 332.3 g/mol
Chemical Abstracts Service Number 1220034-02-5
Storage Conditions Sealed in dry conditions at room temperature

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of piperidine-based pharmaceutical research that began in the mid-20th century. The compound was first documented in chemical databases in 2011, representing a relatively recent addition to the repertoire of available piperidine derivatives for research applications. This timing coincides with the increased interest in phenoxy-substituted piperidines as potential therapeutic agents and research tools.

The discovery and development of this compound emerged from systematic medicinal chemistry efforts focused on exploring the structure-activity relationships of piperidine derivatives. Historical precedent for this type of research can be found in the development of earlier piperidine-based compounds such as haloperidol and penfluridol, which demonstrated the therapeutic potential of substituted piperidine scaffolds. These earlier successes provided the scientific rationale for investigating related structural motifs and exploring different substitution patterns around the piperidine core.

The specific substitution pattern present in this compound reflects advances in synthetic methodology that became available in the early 21st century. The incorporation of the sec-butyl group and the specific chlorophenoxy substitution pattern required sophisticated synthetic approaches that built upon earlier work in piperidine chemistry. The development of improved coupling reactions and selective functionalization methods enabled the efficient preparation of such structurally complex derivatives.

Research during the 2000s and 2010s demonstrated that phenoxy-substituted piperidines could serve as valuable scaffolds for receptor-selective compounds. This period saw significant advances in understanding the structure-activity relationships that govern receptor binding and selectivity, providing the scientific foundation for the design and synthesis of compounds like this compound. The compound represents the culmination of decades of research into optimizing piperidine-based structures for specific biological applications.

The compound's emergence in the research literature also coincided with advances in high-throughput screening technologies and computational drug design methods. These technological developments enabled more systematic exploration of chemical space around the piperidine scaffold and facilitated the identification of promising structural modifications. The specific combination of substituents present in this compound likely emerged from computational modeling studies and systematic structure-activity relationship investigations.

Overview of Structural and Functional Analogues

The structural analogue landscape surrounding this compound encompasses a diverse array of related compounds that share common structural features while exhibiting distinct chemical and biological properties. These analogues can be categorized based on variations in the piperidine ring substitution pattern, modifications to the phenoxy group, and alterations in the linker region connecting these two components.

Position-specific analogues represent one major category of related compounds. The 3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride derivative, with Chemical Abstracts Service number 1219979-81-3, demonstrates how repositioning the ethyl chain attachment from the 2-position to the 3-position of the piperidine ring can influence molecular properties. Similarly, the 4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride analogue, identified by Chemical Abstracts Service number 1219956-93-0, shows the effects of 4-position substitution. These positional variants provide valuable insights into structure-activity relationships and help define the optimal substitution patterns for specific biological activities.

Linker region modifications constitute another important class of structural analogues. Compounds featuring methylene linkers instead of ethylene chains, such as 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride with Chemical Abstracts Service number 1219977-08-8, demonstrate how shortening the connecting chain can affect molecular conformation and binding properties. These structural variations allow researchers to explore the spatial requirements for biological activity and optimize the geometric relationships between different parts of the molecule.

Phenoxy ring substitution variants represent a third category of analogues that provide insights into the electronic and steric requirements for biological activity. Research has shown that compounds containing 3,4-difluorophenoxy substituents can exhibit enhanced binding affinity compared to simpler chlorinated variants. The 3,4-difluorophenoxy analogue demonstrated a binding constant value of 46.8 nanomolar, while the 4-fluorophenoxy variant showed a binding constant of 73 nanomolar, indicating the importance of specific halogen substitution patterns for optimal activity.

Systematic structure-activity relationship studies have revealed that the piperidine scaffold can accommodate various aromatic substituents while maintaining biological activity. Compounds containing trifluoromethyl groups, cyano substituents, and different halogen patterns have all been investigated as part of comprehensive analogue libraries. These studies have demonstrated that the 4-chloro-3-trifluoromethyl substitution pattern represents one of the most promising motifs for maintaining high biological activity while optimizing other molecular properties.

Analogue Chemical Abstracts Service Number Position Variation Reported Activity
3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride 1219979-81-3 3-position Research compound
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride 1219956-93-0 4-position Research compound
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride 1219977-08-8 Methylene linker Research compound
3,4-difluorophenoxy analogue Not specified Fluorine substitution Binding constant 46.8 nM

Rationale for Academic Investigation

The academic investigation of this compound is driven by multiple compelling scientific rationales that span fundamental chemical research, medicinal chemistry applications, and broader pharmaceutical development considerations. The compound serves as an excellent model system for understanding the structure-activity relationships that govern piperidine-based bioactive molecules, making it valuable for both theoretical studies and practical drug development efforts.

From a fundamental chemistry perspective, this compound provides opportunities to investigate the conformational preferences and molecular dynamics of substituted piperidine systems. The specific substitution pattern creates interesting steric and electronic interactions that can be studied using computational chemistry methods and experimental techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These studies contribute to the broader understanding of how molecular structure influences chemical and biological properties.

The compound's potential as a pharmacological tool represents another major rationale for academic investigation. Research has demonstrated that similar piperidine derivatives can serve as selective ligands for various receptor systems, particularly dopamine receptors and muscarinic receptors. The specific substitution pattern present in this compound may confer unique selectivity profiles that make it valuable for studying receptor pharmacology and developing new research tools. Such compounds can help researchers understand the molecular basis of receptor function and develop more targeted therapeutic approaches.

Medicinal chemistry optimization studies represent a third major area of academic interest. The compound serves as a lead structure for developing new therapeutic agents through systematic structural modification and biological evaluation. The presence of multiple modifiable functional groups provides numerous opportunities for structure-activity relationship exploration and optimization of various properties including potency, selectivity, and pharmacokinetic characteristics. Academic research groups can use this compound as a starting point for developing focused libraries of related structures for biological screening.

The synthetic chemistry challenges associated with preparing this compound and its analogues also provide valuable opportunities for methodological development. The complex substitution pattern requires sophisticated synthetic strategies that can drive innovations in organic synthesis and catalysis. Academic laboratories can use the synthesis of this compound as a platform for developing new synthetic methods and improving existing procedures, contributing to the broader field of synthetic organic chemistry.

Furthermore, the compound's structural complexity makes it an excellent candidate for studying drug-like properties and pharmaceutical development considerations. Academic investigations can focus on understanding how the specific structural features influence properties such as solubility, stability, membrane permeability, and metabolic stability. These studies provide valuable insights into the molecular determinants of drug-like behavior and can inform the design of improved pharmaceutical agents.

Properties

IUPAC Name

2-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-12-14(18)7-8-17(16)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYEESFJHCWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a chlorophenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

  • IUPAC Name : 2-{2-[4-(sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
  • CAS Number : 1219979-27-7
  • Molecular Formula : C₁₇H₂₇Cl₂NO
  • Molecular Weight : 332.310 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in neuronal signaling. The piperidine moiety is known for its ability to modulate receptor activity, which may lead to various pharmacological effects. The chlorophenoxy group enhances binding affinity and specificity, making it a candidate for further investigation in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
  • Calcium Channel Inhibition : Preliminary studies suggest that derivatives of piperidine compounds can inhibit T-type calcium channels, which are implicated in various cardiovascular and neurological disorders .
  • Anticonvulsant Properties : Similar compounds have shown efficacy in reducing seizure activity, suggesting potential applications in epilepsy treatment .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • A study on analogous piperidine derivatives demonstrated significant inhibition of T-type calcium channels, leading to lowered blood pressure in hypertensive models without inducing reflex tachycardia .
  • Another investigation into the structure-activity relationship (SAR) of similar compounds highlighted that specific alkyl substitutions enhance inhibitory activity against calcium channels, suggesting that modifications to the sec-butyl group could optimize therapeutic effects .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Neurotransmitter ModulationPotential impact on anxiety and depression through receptor interaction
Calcium Channel InhibitionInhibition of T-type calcium channels linked to cardiovascular effects
Anticonvulsant ActivityEfficacy in reducing seizure activity observed in related compounds

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., diphenylmethoxy in ) may enhance receptor binding through π-stacking but could reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{2-[2-(sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloro-2-(sec-butyl)phenol and a 2-chloroethylpiperidine derivative under basic conditions (e.g., NaOH/KOH). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Scale-Up : Continuous flow reactors with automated pressure/temperature control optimize yield in industrial settings .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sec-butyl branching and chlorophenoxy linkage).
  • X-Ray Crystallography : Resolves piperidine ring conformation and salt formation (HCl coordination) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C17_{17}H25_{25}Cl2_2NO·HCl, MW 358.3 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Assay Conditions : Adjust buffer pH (4.6–7.4) to mimic physiological environments .
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
  • Meta-Analysis : Cross-reference datasets from PubChem/CAS Common Chemistry to identify outliers or solvent-dependent artifacts .

Q. What strategies stabilize this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C).
  • Hygroscopicity Tests : Store in desiccators (RH <30%) to prevent HCl dissociation.
  • Light Sensitivity : Amber vials mitigate photodegradation of the chlorophenoxy group .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations (AutoDock Vina) : Model piperidine’s nitrogen and sec-butyl group interactions with hydrophobic enzyme pockets.
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR : Corrogate substituent effects (e.g., Cl vs. Br analogs) using PubChem’s BioActivity datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

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